Home > Products > Screening Compounds P24369 > Captopril-cysteine disulfide
Captopril-cysteine disulfide - 75479-46-8

Captopril-cysteine disulfide

Catalog Number: EVT-1708156
CAS Number: 75479-46-8
Molecular Formula: C12H20N2O5S2
Molecular Weight: 336.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Captopril-cysteine disulfide is a metabolite of Captopril, an angiotensin-converting enzyme (ACE) inhibitor. [] It forms when Captopril reacts with cysteine, an amino acid containing a sulfhydryl group. [] This compound is of interest in scientific research due to its potential role in understanding the metabolism and activity of Captopril. [] Captopril-cysteine disulfide is also considered a potential therapeutic agent for cystinuria, a metabolic disorder characterized by the formation of cystine stones in the kidneys. []

Captopril

    Compound Description: Captopril (1-[(2S)-3-mercapto-2-methylpropanoyl]-L-proline) is the first orally active angiotensin-converting enzyme (ACE) inhibitor. [] It is a potent antihypertensive agent that acts by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. [] Captopril also possesses antioxidant properties attributed to its sulfhydryl group. []

    Relevance: Captopril is a direct precursor to Captopril-cysteine disulfide. It is formed through a disulfide exchange reaction between Captopril and cysteine. [, ] This disulfide formation is considered a significant pathway for Captopril metabolism in vivo. [, ] Captopril-cysteine disulfide demonstrates substantially higher solubility than cystine, suggesting its potential therapeutic role in managing cystinuria. []

Cysteine

    Compound Description: Cysteine is a sulfur-containing amino acid involved in various biological processes, including protein synthesis and detoxification. [] It is a thiol-containing compound capable of scavenging reactive oxygen species like hydrogen peroxide. []

    Relevance: Cysteine directly reacts with Captopril to form Captopril-cysteine disulfide. [, ] This interaction contributes to the reduced urinary cystine excretion observed with Captopril treatment. [] Similar to Captopril, cysteine also shows a mild protective effect against oxidant-induced cell injury, likely due to its hydrogen peroxide scavenging ability. []

Cystine

    Compound Description: Cystine is an oxidized dimer formed by two cysteine molecules linked by a disulfide bond. [] In individuals with cystinuria, an inherited disorder, cystine's limited solubility leads to its accumulation in the urinary tract, causing the formation of cystine stones. []

    Relevance: Captopril treatment aims to decrease urinary cystine levels, thereby preventing cystine stone formation in cystinuria. [] The formation of Captopril-cysteine disulfide, a more soluble compound than cystine, contributes to this therapeutic effect. []

Alacepril

    Compound Description: Alacepril (1-[(S)-3-acetylthio-2-methylpropanoyl]-L-prolyl-L-phenylalanine) is a prodrug that is metabolized to its active form, Desacetyl-alacepril (DU-1227), and ultimately to Captopril. [, ] Like other ACE inhibitors, Alacepril exhibits antihypertensive effects. []

    Relevance: Alacepril's metabolism highlights the interconnected nature of these compounds. The protein conjugate of Desacetyl-alacepril ultimately breaks down into Captopril, which then can react with cysteine to form Captopril-cysteine disulfide. [] This metabolic pathway showcases the origin of Captopril and its subsequent transformation into Captopril-cysteine disulfide within a broader pharmacological context.

Desacetyl-alacepril (DU-1227)

    Compound Description: Desacetyl-alacepril (DU-1227) is the active metabolite of Alacepril. [] It converts to Captopril in vivo, ultimately leading to the inhibition of ACE and contributing to the drug's antihypertensive effect. []

    Relevance: Desacetyl-alacepril represents an intermediate step in the metabolic pathway of Alacepril, which ultimately leads to the formation of Captopril. [] This connection underlines the sequential metabolic conversions that result in the production of Captopril, which can subsequently react with cysteine to form Captopril-cysteine disulfide.

Overview

Captopril-cysteine disulfide is a significant metabolite of the pharmaceutical compound captopril, which is widely used as an angiotensin-converting enzyme inhibitor in the treatment of hypertension and heart failure. Captopril itself was developed in the 1970s and has since become a cornerstone in managing cardiovascular diseases due to its ability to inhibit the renin-angiotensin-aldosterone system. The compound is classified as a disulfide derivative formed from the reaction between captopril and cysteine, reflecting its biochemical relevance and pharmacological properties.

Source

Captopril is derived from the peptide bradykinin and is synthesized from natural sources, including snake venom. The formation of captopril-cysteine disulfide occurs primarily within the body as captopril undergoes metabolic processes post-administration. This metabolite plays a role in the pharmacokinetics of captopril, influencing its therapeutic effects and side effects.

Classification

Captopril-cysteine disulfide can be classified under:

  • Chemical Class: Disulfides
  • Pharmacological Class: Angiotensin-converting enzyme inhibitors
  • Metabolite: A key metabolic product of captopril.
Synthesis Analysis

Methods

The synthesis of captopril-cysteine disulfide occurs naturally in vivo through metabolic pathways involving captopril. Upon administration, captopril is absorbed and distributed throughout the body, where it interacts with various enzymes and substrates.

Technical Details

  1. Absorption: After oral administration, captopril is absorbed efficiently, achieving peak plasma concentrations within one hour.
  2. Metabolism: Captopril is primarily metabolized in the liver and kidneys, where it forms several metabolites, including captopril-cysteine disulfide and the disulfide dimer of captopril.
  3. Elimination: The elimination half-life of captopril is approximately two hours, with over 95% of the absorbed dose excreted in urine within 24 hours.
Molecular Structure Analysis

Structure

The molecular formula for captopril-cysteine disulfide is C12H20N2O5S2\text{C}_{12}\text{H}_{20}\text{N}_{2}\text{O}_{5}\text{S}_{2}. Its structural representation can be described as follows:

  • IUPAC Name: (2S)-1-[(2S)-3-{[(2R)-2-amino-2-carboxyethyl]disulfanyl}-2-methylpropanoyl]pyrrolidine-2-carboxylic acid
  • SMILES Notation: CC@HC(=O)N1CCC[C@H]1C(O)=O

Data

  • Average Molecular Weight: 336.428 g/mol
  • Monoisotopic Molecular Weight: 336.081 g/mol
  • InChI Key: NEEBNBLVYKFVTK-VGMNWLOBSA-N
Chemical Reactions Analysis

Reactions

Captopril-cysteine disulfide participates in various biochemical reactions within the body, particularly those involving protein interactions and enzymatic activities. The primary reactions include:

  1. Formation with Cysteine: Captopril reacts with cysteine to form the disulfide bond characteristic of this metabolite.
  2. Reversible Interconversion: Captopril-cysteine disulfide may undergo reversible interconversion with other metabolites such as the dimeric form of captopril.

Technical Details

The formation of this disulfide bond is crucial for maintaining the stability and activity of captopril's therapeutic effects while also influencing its pharmacokinetics.

Mechanism of Action

Process

The therapeutic efficacy of captopril-cysteine disulfide primarily stems from its role in modulating blood pressure through inhibition of angiotensin-converting enzyme activity. This inhibition results in:

  1. Decreased Angiotensin II Levels: By preventing the conversion of angiotensin I to angiotensin II, blood vessel constriction is reduced.
  2. Increased Bradykinin Levels: Inhibition of angiotensin-converting enzyme also leads to increased levels of bradykinin, a peptide that promotes vasodilation.

Data

Physical and Chemical Properties Analysis

Physical Properties

  1. Solubility: Water solubility is approximately 2.53 mg/mL.
  2. Melting Point: Specific melting point data for captopril-cysteine disulfide is not widely reported but can be inferred from related compounds.

Chemical Properties

  1. pKa Values:
    • Strongest Acidic pKa: 1.81
    • Strongest Basic pKa: 9.04
  2. Polar Surface Area: Approximately 120.93 Ų
  3. LogP (Partition Coefficient): -1.5 to -2.4 indicating high hydrophilicity.
Applications

Scientific Uses

Captopril-cysteine disulfide serves several important roles in clinical and research settings:

  1. Pharmacokinetic Studies: Understanding its formation aids in optimizing dosing regimens for captopril.
  2. Biochemical Research: Investigating its interactions with proteins can provide insights into drug design and mechanisms of action.
  3. Clinical Monitoring: Measuring levels of this metabolite can help assess patient responses to captopril therapy.

Properties

CAS Number

75479-46-8

Product Name

Captopril-cysteine disulfide

IUPAC Name

(2S)-1-[(2S)-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C12H20N2O5S2

Molecular Weight

336.4 g/mol

InChI

InChI=1S/C12H20N2O5S2/c1-7(5-20-21-6-8(13)11(16)17)10(15)14-4-2-3-9(14)12(18)19/h7-9H,2-6,13H2,1H3,(H,16,17)(H,18,19)/t7-,8+,9+/m1/s1

InChI Key

NEEBNBLVYKFVTK-VGMNWLOBSA-N

SMILES

CC(CSSCC(C(=O)O)N)C(=O)N1CCCC1C(=O)O

Synonyms

captopril-cysteine
captopril-cysteine disulfide
captopril-L-cysteine

Canonical SMILES

CC(CSSCC(C(=O)O)N)C(=O)N1CCCC1C(=O)O

Isomeric SMILES

C[C@H](CSSC[C@@H](C(=O)O)N)C(=O)N1CCC[C@H]1C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.